![molecular formula C14H10Cl3FN2 B2967127 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone CAS No. 394695-02-4](/img/structure/B2967127.png)
1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone
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Description
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is pivotal in the development of antagonists for the CCR5 chemokine receptor, which are significant in the context of HIV infection prevention . The ability to manipulate the compound’s structure allows for the creation of specific enantiomers that can be used in targeted drug delivery systems.
Chiral Recognition Studies
The enantiomers of this compound are valuable in studying chiral recognition processes. These studies are essential for understanding the molecular basis of enantioselectivity, which has profound implications in the development of new drugs and in the field of stereochemistry .
Enantioselective Synthesis
The compound serves as an intermediate in the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, a molecule of interest for its medicinal properties and as a building block in organic synthesis . The enantioselective biocatalytic reduction of 1-(4-Fluorophenyl)ethanone is a key step in this process.
Biocatalysis
Researchers have explored the use of biocatalysts like Petroselinum crispum cells for the biotransformation of 1-(4-Fluorophenyl)ethanone. This approach is part of a broader trend towards green chemistry, seeking to replace traditional chemical processes with more environmentally friendly biological methods .
properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3FN2/c1-8(9-2-4-11(18)5-3-9)19-20-14-12(16)6-10(15)7-13(14)17/h2-7,20H,1H3/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATJVBHMLSLDJP-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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